1-Cyclopropyl-2-(2-methylpropyl)piperazine
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Overview
Description
1-Cyclopropyl-2-(2-methylpropyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a cyclopropyl group and a 2-methylpropyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Major products formed from these reactions include substituted piperazines, cyclized derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
1-Cyclopropyl-2-(2-methylpropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through binding to GABA receptors, leading to hyperpolarization of nerve endings .
Comparison with Similar Compounds
1-Cyclopropyl-2-(2-methylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-(Cyclopropylmethyl)piperazine: Similar in structure but with a different substitution pattern.
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its stimulant effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9(2)7-11-8-12-5-6-13(11)10-3-4-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
PEBUXYFYVCLSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCN1C2CC2 |
Origin of Product |
United States |
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